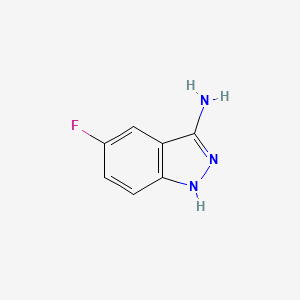

5-fluoro-1H-indazol-3-amine

Description

Significance of Nitrogenous Heterocyclic Compounds in Pharmaceutical Development

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the pharmaceutical industry. wisdomlib.org Their prevalence is underscored by the fact that a majority of FDA-approved small-molecule drugs feature these structures. msesupplies.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring system, exhibit a vast range of biological activities. ijsrtjournal.comrroij.com Their structural diversity and ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, make them indispensable in drug design. rroij.com The presence of nitrogen atoms can significantly influence a molecule's basicity, polarity, and ability to interact with biological targets like enzymes and receptors, making them a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com

Overview of the Indazole Nucleus as a Privileged Scaffold

Among the myriad of heterocyclic systems, the indazole nucleus has emerged as a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery. samipubco.com The indazole structure, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile and attractive core for medicinal chemists. samipubco.com

The journey of indazole derivatives in medicine has been marked by significant milestones. The marketing of the indazole-containing drug Benzydamine in 1966 was an early indicator of the therapeutic potential of this scaffold. researchgate.net Over the decades, research has intensified, leading to the development of numerous indazole-based compounds that have entered clinical trials or received approval for various therapeutic uses. nih.gov This history highlights a sustained interest and growing appreciation for the indazole core in the quest for new medicines.

The indazole framework is associated with a remarkably broad spectrum of pharmacological activities. nih.govresearchgate.net Research has demonstrated the efficacy of indazole derivatives as anti-inflammatory, antibacterial, antifungal, and anticancer agents. nih.govnih.gov Furthermore, they have shown potential in treating neurodegenerative diseases, osteoporosis, and parasitic infections. nih.govresearchgate.net This wide range of biological activities underscores the versatility of the indazole scaffold and its importance in addressing a multitude of health conditions. nih.gov

Strategic Importance of the 1H-Indazole-3-amine Core Structure in Bioactive Molecules

The 1H-indazole-3-amine core is a particularly significant variant of the indazole scaffold. The presence of the 3-amino group provides a crucial handle for synthetic modification, allowing for the introduction of various substituents to fine-tune the molecule's properties and biological activity. This strategic positioning of the amino group enables the exploration of a vast chemical space, facilitating the development of derivatives with enhanced potency and selectivity. A number of patents have been filed for derivatives of 1H-indazol-3-amine, highlighting its importance in the development of new drugs. google.comgoogle.comepo.org

Role of Fluorine Substitution in Modulating Biological Activity and Pharmacokinetic Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their properties. nih.govnih.gov The small size of the fluorine atom, comparable to that of hydrogen, allows for its substitution without causing significant steric hindrance. tandfonline.com However, its high electronegativity can profoundly impact a molecule's electronic properties, pKa, and binding affinity to target proteins. tandfonline.comvictoria.ac.nz

Fluorine substitution can also improve a compound's pharmacokinetic profile by:

Enhancing metabolic stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown. annualreviews.org

Modulating lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

Improving bioavailability: By altering the molecule's physicochemical properties, fluorine can lead to better absorption and distribution in the body. mdpi.com

These beneficial effects have led to the inclusion of fluorine in a significant percentage of modern pharmaceuticals. numberanalytics.com

Positioning of 5-Fluoro-1H-indazol-3-amine within Advanced Indazole Research

The compound this compound represents a confluence of the advantageous properties of both the indazole scaffold and fluorine substitution. The fluorine atom at the 5-position of the indazole ring can enhance the molecule's biological activity and pharmacokinetic properties. This strategic fluorination, combined with the versatile 1H-indazol-3-amine core, makes this compound a highly valuable building block in the synthesis of advanced drug candidates. acs.orgnih.gov Its use in the development of potent and selective inhibitors for various biological targets, such as kinases, underscores its importance in contemporary medicinal chemistry research. acs.orgnih.govresearchgate.net

Chemical Profile of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application in research and development.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. One common route begins with a substituted fluorobenzonitrile, which undergoes cyclization with hydrazine (B178648) to form the indazole ring. For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be reacted with hydrazine hydrate (B1144303) to yield 5-bromo-1H-indazol-3-amine, which can then be further modified. mdpi.com Another approach involves the cyclization of ortho-fluorinated benzaldehyde (B42025) precursors.

Characterization of the final product is achieved through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | nih.gov |

| Molecular Weight | 151.14 g/mol | fluorochem.co.uk |

| LogP | 1.20 | fluorochem.co.uk |

| Hydrogen Bond Donors | 2 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 | fluorochem.co.uk |

Spectroscopic data provides a detailed fingerprint of the molecule. While specific spectra are found in dedicated databases, the expected signals in ¹H NMR would include peaks corresponding to the aromatic protons on the benzene ring and the amine protons. The ¹³C NMR would show signals for each unique carbon atom in the molecule. Mass spectrometry would exhibit a molecular ion peak corresponding to the compound's molecular weight.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLBVJRYQQUECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401981 | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-72-8 | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1h Indazol 3 Amine

Established Synthetic Routes for the Indazole Core

The formation of the indazole nucleus is a critical step, and several reliable methods have been established. These routes often involve cyclization reactions and are increasingly being enhanced by modern catalytic processes.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a fundamental approach to constructing the bicyclic indazole system. researchgate.net A prevalent method involves the reaction of an appropriately substituted o-fluorobenzonitrile with hydrazine (B178648). acs.orgnih.govorganic-chemistry.org For instance, the synthesis of 5-nitro-1H-indazol-3-ylamine is accomplished by refluxing 2-fluoro-5-nitrobenzonitrile (B100134) with hydrazine in n-butanol, resulting in a high yield of 93.2%. nih.gov Similarly, 5-bromo-1H-indazol-3-ylamine can be prepared from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine. nih.govchemicalbook.com This type of reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

Another approach involves the reductive cyclization of substituted benzamidines. mdpi.comresearchgate.net This method starts from 2-nitrobenzonitriles, which are converted to benzamidines in a two-step sequence, and subsequently undergo an organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles. mdpi.com Radical cyclization reactions also provide a pathway to indazole derivatives, offering a kinetically controlled method for forming five-membered rings. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core and can also be integrated into its synthesis. The Suzuki-Miyaura cross-coupling, in particular, is widely used to form carbon-carbon bonds by reacting a halide (such as a bromo- or iodo-indazole) with a boronic acid in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This method is valued for its mild reaction conditions and broad functional group tolerance. nih.gov

For example, a two-step synthesis of substituted 3-aminoindazoles has been developed starting from 2-bromobenzonitriles. acs.orgnih.govorganic-chemistry.org This process involves a palladium-catalyzed N-arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to yield the 3-aminoindazole. acs.orgnih.govorganic-chemistry.org This approach serves as an efficient alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. acs.orgnih.govorganic-chemistry.org The functionalization of the indazole ring at various positions, such as C3, C4, and C7, has been successfully achieved using Suzuki-Miyaura coupling. nih.govmdpi.commdpi.com

A general procedure for the synthesis of 1H-indazole-3-amine derivatives involves the Suzuki coupling of 5-bromo-1H-indazol-3-amine with various substituted boronic acid esters. nih.gov The reaction is typically carried out using a palladium catalyst like PdCl2(dppf)2 and a base such as Cs2CO3 in a solvent mixture like 1,4-dioxane/H2O at elevated temperatures. nih.gov

Other Metal-Mediated and Catalyst-Free Approaches

Beyond palladium, other metals such as copper, rhodium, and cobalt have been employed in the synthesis of indazoles. mdpi.commdpi.com Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides a versatile route to 1H-indazoles. nih.gov Rhodium and cobalt catalysts have been used in C-H activation/cyclization cascades to produce N-aryl-2H-indazoles. mdpi.commdpi.com

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. rsc.orgrsc.orgbeilstein-journals.org These approaches often rely on photochemical activation or the use of organocatalysts. rsc.orgnih.gov For instance, fluorinative cyclizations of o-hydroxyarylenaminones can be promoted by water under metal-free conditions. researchgate.net Additionally, ultrasound-assisted synthesis has emerged as a sustainable and efficient method for preparing heterocyclic compounds without the need for transition-metal catalysts. nih.gov

Specific Synthetic Strategies for 5-Fluoro-1H-indazol-3-amine

The synthesis of the title compound, this compound, requires careful selection of starting materials and optimization of reaction conditions to ensure good yield and purity.

Precursor Chemistry and Starting Material Selection

A common and direct precursor for the synthesis of this compound is 2,5-difluorobenzonitrile (B1295057). The reaction of this starting material with hydrazine hydrate (B1144303) leads to the formation of the desired product. Another key precursor is 2-fluoro-5-nitrobenzonitrile. nih.govcookechem.com This compound can be converted to 5-nitro-1H-indazol-3-ylamine, which can then be reduced to provide 5-amino-1H-indazol-3-ylamine. Subsequent functional group manipulation could potentially lead to the target compound.

The following table summarizes common precursors for the synthesis of fluorinated and aminated indazoles:

| Precursor Compound | Resulting Indazole Derivative | Reference |

| 2-Fluoro-5-nitrobenzonitrile | 5-Nitro-1H-indazol-3-ylamine | nih.gov |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-ylamine | nih.govnih.gov |

| 2-Bromobenzonitriles | Substituted 3-Aminoindazoles | acs.orgnih.govorganic-chemistry.org |

| 2,6-Dichlorobenzonitrile | 4-Chloro-1H-indazol-3-amine | mdpi.com |

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, the palladium-catalyzed N-arylation step can yield arylhydrazones in 80-99% yield using Pd(OAc)2 and BINAP as the catalytic system with cesium carbonate as the base in toluene. organic-chemistry.org The subsequent deprotection and cyclization step, using p-toluenesulfonic acid monohydrate in methanol, can produce the final 3-aminoindazoles in yields ranging from 73-90%. organic-chemistry.org

For the direct synthesis from 2-fluoro-5-nitrobenzonitrile, refluxing with hydrazine in n-butanol for 4 hours has been shown to be effective, yielding 93.2% of the corresponding 5-nitro-1H-indazol-3-ylamine. nih.gov The use of microwave assistance has also been explored to accelerate reactions and improve yields, for example, in the cascade synthesis of N-1 substituted 3-aminoindazoles. acs.org

The table below outlines optimized conditions for related indazole syntheses, which can inform the synthesis of this compound.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Cyclization of 2-fluoro-5-nitrobenzonitrile | Hydrazine | n-Butanol | Reflux | 93.2% | nih.gov |

| Pd-catalyzed N-arylation | Pd(OAc)2, BINAP, Cs2CO3 | Toluene | - | 80-99% | organic-chemistry.org |

| Deprotection/Cyclization | p-Toluenesulfonic acid monohydrate | Methanol | - | 73-90% | organic-chemistry.org |

| Suzuki Coupling | PdCl2(dppf)2, Cs2CO3 | 1,4-Dioxane/H2O | 90 °C | 75-80% | nih.gov |

Regioselectivity and Stereoselectivity Considerations in Synthesis

The synthesis of this compound, most commonly achieved through the cyclization of 2,5-difluorobenzonitrile with hydrazine, inherently sets the stage for considerations of regioselectivity in subsequent reactions. daneshyari.comresearchgate.netthieme-connect.de The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to different regioisomers.

The direct alkylation of the 1H-indazole tautomer typically results in a mixture of N1 and N2 alkylated products. connectjournals.com Generally, N1-substituted indazoles are the more thermodynamically stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com Reaction conditions can be tuned to favor one isomer over the other. For instance, alkylation at elevated temperatures or for longer reaction times tends to yield the N1-alkyl isomer. connectjournals.com A regioselective synthesis of 5-fluoro-1-methyl-1H-indazol-3-amine (the N1 isomer) has been described starting from 2,5-difluorobenzonitrile. daneshyari.com

Another strategy to control regioselectivity involves the use of protecting groups. The N1 position can be protected, for example, with a tetrahydropyran (B127337) (THP) group, to direct subsequent reactions to other parts of the molecule before its removal. rsc.orgrsc.org

Stereoselectivity is not a factor in the synthesis of the achiral this compound parent molecule. However, it becomes a critical consideration during the elaboration of side chains, particularly when chiral centers are introduced into derivatives designed for specific biological targets. google.com

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry, serving as a versatile template for generating diverse molecular analogs. nih.govnih.gov Functionalization can be selectively achieved at three primary locations: the two nitrogen atoms of the indazole ring and the exocyclic amine group at the C3 position.

Chemical Modifications at the Indazole Nitrogen Atoms

The nitrogen atoms of the indazole ring are common sites for modification, primarily through alkylation and arylation reactions, to explore the structure-activity relationship (SAR) of resulting analogs.

N-Alkylation: This involves the introduction of an alkyl group onto either the N1 or N2 position. As mentioned, controlling the regioselectivity is key. The use of trialkyl orthoformates has been reported as a method for achieving regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com

N-Arylation: Copper-catalyzed cross-coupling reactions are employed to introduce aryl groups. For instance, the N-arylation of the amino group in the indazole ring has been achieved using various aryl boronic acids with a copper(II) acetate (B1210297) catalyst. rsc.orgrsc.org This method allows for the synthesis of N-aryl-indazoles, which can act as precursors for more complex fused heterocyclic systems. rsc.org

Table 1: Examples of N-Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylating agent | 5-Fluoro-1-methyl-1H-indazol-3-amine daneshyari.comsigmaaldrich.com | N-Alkylation |

Note: Data for a closely related amino-indazole is used to illustrate the N-arylation principle.

Substitution Reactions at the Exocyclic Amine Group

The exocyclic amine at the C3 position is a key functional handle for derivatization, most commonly through acylation and related reactions to form amides, ureas, and sulfonamides. This position is crucial for establishing interactions with biological targets, and the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov

Acylation/Amide Formation: The amine group readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form stable amide bonds. nih.govmdpi.com This strategy has been extensively used to link various chemical moieties to the indazole core. For example, a series of N-(5-benzyl-1H-indazol-3-yl)-benzamide derivatives have been synthesized as kinase inhibitors. google.com

Table 2: Examples of Reactions at the Exocyclic Amine

| Starting Material | Reagent | Product Type |

|---|---|---|

| 5-Bromo-1H-indazol-3-amine* | Chloroacetic anhydride (B1165640) mdpi.com | N-acylated indazole |

| 5-(Substituted)-1H-indazol-3-amine | Substituted benzoic acids google.com | Amide |

Note: Data for the 5-bromo analog is shown to demonstrate the acylation reaction.

Side-Chain Elaboration and Analog Design

Building upon the fundamental reactions at the nitrogen and amine positions, extensive side-chain elaboration is performed to design analogs with specific pharmacological profiles. This involves introducing a wide variety of functional groups and ring systems to modulate properties such as potency, selectivity, and pharmacokinetics.

Research has led to the synthesis of numerous complex derivatives. For instance, by coupling with various boronic acid esters via Suzuki reaction at the 5-position (starting from 5-bromo-1H-indazol-3-amine) and subsequently modifying the exocyclic amine, a diverse library of compounds can be generated. nih.govmdpi.com This approach has yielded potent inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl kinase. nih.govmdpi.com In one study, the introduction of a 2,6-difluoro-3-methoxyphenyl group led to a highly potent FGFR inhibitor. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., Quinoline-Indazole Hybrids)

A prominent example of incorporating the this compound scaffold into a complex architecture is the synthesis of quinoline-indazole hybrids. These molecules merge two pharmacologically important heterocyclic systems.

A well-characterized example is the synthesis of 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a highly potent and selective inhibitor of RIP2 kinase. researchgate.netacs.org The synthesis involves a nucleophilic aromatic substitution reaction where the exocyclic amine of this compound displaces a chlorine atom on the quinoline (B57606) ring. researchgate.nettandfonline.com This creates a direct amine bridge between the two heterocyclic systems, a common strategy in the design of kinase inhibitors.

Table 3: Synthesis of a Quinoline-Indazole Hybrid

| Indazole Reactant | Quinoline Reactant | Product | Reaction Type |

|---|

Biological Activity and Pharmacological Characterization

Antiproliferative and Antineoplastic Activities

The core structure of 5-fluoro-1H-indazol-3-amine serves as a crucial fragment in the design of novel kinase inhibitors and other potential anticancer agents. nih.govgoogle.com The 1H-indazole-3-amine structure is recognized as an effective component for binding to the hinge region of kinases, a critical interaction for inhibiting their activity. nih.gov

In Vitro Cytotoxicity Profiling against Diverse Human Cancer Cell Lines

Derivatives built upon the 1H-indazol-3-amine framework have been systematically evaluated for their cytotoxic effects against numerous human cancer cell lines, encompassing both hematological malignancies and solid tumors.

The antiproliferative effects of these compounds have been observed in various leukemia cell lines. In studies involving the chronic myeloid leukemia (CML) cell line K562, several derivatives have shown potent inhibitory activity. For instance, a piperazine-indazole derivative, compound 6o, demonstrated a promising half-maximal inhibitory concentration (IC50) of 5.15 µM. nih.govresearchgate.net Another series of 1H-indazol-3-amine derivatives produced a compound (designated 89) that inhibited K562 cells with an IC50 value of 6.50 µM. nih.gov Further research on ureidobenzothiazoles identified derivatives with 50% growth inhibition (GI50) values ranging from 3.39 to 4.52 μM against K562 cells. tandfonline.com

Activity has also been confirmed in the HL60 promyelocytic leukemia cell line. A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency, with one compound in particular (compound 93) showing an IC50 value of 8.3 nM. nih.gov

Table 1: Cytotoxicity of 1H-Indazol-3-amine Derivatives in Hematological Cancer Cell Lines

| Cell Line | Derivative Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| K562 | Piperazine-indazole (6o) | 5.15 | nih.govresearchgate.net |

| K562 | Bcr-Abl inhibitor (89) | 6.50 | nih.gov |

| K562 | Ureidobenzothiazole (2a-c) | 3.39 - 4.52 | tandfonline.com |

The cytotoxic potential of this compound derivatives extends to a wide array of solid tumor cell lines. Synthesized derivatives have been tested against lung (A549), prostate (PC-3), and liver (HepG-2) cancer cell lines. nih.govresearchgate.net

Detailed investigations have yielded specific inhibitory concentrations for various derivatives. In the HCT116 colorectal cancer cell line, a derivative (compound 93) was profoundly potent with an IC50 of 1.3 nM, while another N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) showed an IC50 of 0.4 µM. nih.govrsc.org In breast cancer cells (MCF-7), new indazol-pyrimidine derivatives were found to be highly active, with one compound (4f) registering an IC50 of 1.629 µM. nih.gov These derivatives also showed strong activity against lung cancer (A549) and colorectal adenocarcinoma (Caco2) cells. nih.gov

Furthermore, derivatives have demonstrated efficacy against other challenging cell lines. A derivative containing a 2,6-difluoro-3-methoxyphenyl group was evaluated against gastric cancer (SNU16) and leukemia (KG1) cell lines, showing IC50 values of 77.4 nM and 25.3 nM, respectively. nih.govnih.gov Other research has documented the screening of derivatives against KB (oral) and SMMC-7721 (hepatoma) cell lines. nih.gov

Table 2: Cytotoxicity of 1H-Indazol-3-amine Derivatives in Solid Tumor Cell Lines | Cell Line | Cancer Type | Derivative Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | A549 | Lung | Indazol-pyrimidine (4i) | Potent activity | nih.gov | | PC-3 | Prostate | Piperazine-indazole | N/A | nih.govresearchgate.net | | HepG-2 | Liver | Piperazine-indazole | N/A | nih.govresearchgate.net | | HCT116 | Colorectal | 3-(pyrrolopyridin-2-yl)indazole (93) | 0.0013 | nih.gov | | HCT116 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | 0.4 | rsc.org | | MCF-7 | Breast | Indazol-pyrimidine (4f) | 1.629 | nih.gov | | Caco2 | Colorectal | Indazol-pyrimidine | Potent activity | nih.gov | | SNU16 | Gastric | 2,6-difluoro-3-methoxyphenyl indazole | 0.0774 | nih.govnih.gov | | KG1 | Leukemia | 2,6-difluoro-3-methoxyphenyl indazole | 0.0253 | nih.govnih.gov |

Elucidation of Mechanistic Pathways of Antiproliferative Action

To understand the basis for their anticancer effects, studies have explored the molecular mechanisms engaged by these indazole derivatives. The primary pathways identified involve the induction of apoptosis and the regulation of the cell cycle.

A key mechanism of action for these compounds is the triggering of programmed cell death, or apoptosis. Studies on active indazol-pyrimidine derivatives confirmed their ability to activate caspases-3/7, crucial executioner enzymes in the apoptotic cascade. nih.govresearchgate.net The treatment of breast cancer cells with another indazole derivative (2f) promoted apoptosis, which was linked to the upregulation of cleaved caspase-3. rsc.org

The regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis, is another critical aspect of the mechanism. One promising piperazine-indazole derivative (compound 6o) was found to induce apoptosis, possibly through the inhibition of anti-apoptotic Bcl-2 family members. nih.govresearchgate.net This was further supported by Western blot analysis showing the compound caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. rsc.org The sensitivity of Bcl-2 family genes to modulation is a key factor in determining the cytotoxic outcomes of cancer therapies. nih.gov

In addition to inducing apoptosis, these derivatives can halt cancer cell proliferation by causing cell cycle arrest. The suppressive activity of one derivative in HCT116 cells was linked to an arrest in the G2/M phase of the cell cycle. rsc.org

A significant finding is the ability of certain derivatives to modulate the p53/MDM2 pathway. nih.govresearchgate.net The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis, and its activity is often inhibited in cancer by its negative regulator, MDM2. plos.org A specific indazole derivative (compound 6o) was shown to potentially disrupt the p53-MDM2 interaction. nih.govresearchgate.net In K562 leukemia cells, treatment with this compound led to an increased expression of p53 protein and a decreased expression of MDM2 protein in a concentration-dependent manner, suggesting a restoration of p53's tumor-suppressing functions. nih.gov

Inhibition of Cell Proliferation and Colony Formation

Derivatives of the 1H-indazol-3-amine scaffold have demonstrated significant anti-proliferative activity against various human cancer cell lines. researchgate.netnih.gov Studies have focused on synthesizing and evaluating these compounds for their potential as anticancer agents. For instance, a series of indazole derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. researchgate.net

One particular derivative, compound 6o , exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. researchgate.net Notably, this compound showed selectivity, with a much higher IC₅₀ of 33.2 µM against normal human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic window. researchgate.net Further investigation revealed that compound 6o may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. researchgate.net

In addition to inhibiting cell proliferation, certain indazole derivatives have been shown to suppress colony formation, a key characteristic of tumorigenicity. The colony formation assay, which assesses the ability of single cells to grow into colonies, was used to evaluate the in vitro antitumor efficacy of these compounds. acs.org For example, compound C19, an MTDH-SND1 protein-protein interaction inhibitor, was shown to significantly inhibit the colony formation ability of MCF-7 breast cancer cells in a dose-dependent manner. acs.org Another study noted that a different derivative, R636, also dose-dependently inhibited colony formation. biorxiv.org These findings underscore the potential of the indazole scaffold in developing agents that can effectively control cancer cell growth and survival. researchgate.netacs.org

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| 6o | K562 (Chronic Myeloid Leukemia) | Anti-proliferative | 5.15 | researchgate.net |

| 6o | HEK-293 (Normal Kidney) | Cytotoxicity | 33.2 | researchgate.net |

| C19 | MCF-7 (Breast Cancer) | Inhibition of Colony Formation | Dose-dependent | acs.org |

Enzyme and Receptor Modulatory Activities

Kinase Inhibition Profiles

The 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment, making it a valuable scaffold in the design of kinase inhibitors. nih.gov Its ability to form crucial interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective inhibitors targeting key enzymes involved in disease pathogenesis. nih.govnih.gov

Receptor-Interacting Protein Kinase 2 (RIP2) Inhibition (e.g., GSK583 as a Potent and Selective Inhibitor)

A prominent example of a kinase inhibitor built upon the this compound core is GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine). acs.org This compound has been identified as a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key enzyme in the innate immune system. acs.orgpatsnap.com GSK583 exhibits exquisite selectivity and potency, making it a valuable tool for studying the role of RIPK2 in disease. acs.org

The potency of GSK583 has been quantified in various assays. It inhibits RIPK2 with a 50% inhibitory concentration (IC₅₀) of 5 nM in a fluorescent polarization-based binding assay. chemicalprobes.org In cell-based assays, GSK583 inhibited the production of tumor necrosis factor-alpha (TNF-α) stimulated by a NOD2 agonist in primary human monocytes with an IC₅₀ of 8.0 nM. nih.gov In human whole blood assays, the IC₅₀ was 237 nM. nih.gov X-ray co-crystal structures reveal that GSK583 binds to the ATP-binding pocket of RIPK2, with a critical hydrogen bond forming between the N1 of the indazole ring and the protein's Asp164 residue. nih.gov

| Compound | Target | Assay Type | IC₅₀ | Source |

| GSK583 | RIPK2 | Binding Assay | 5 nM | chemicalprobes.org |

| GSK583 | RIPK2 (NOD2-stimulated TNF-α production) | Human Monocytes | 8.0 nM | nih.gov |

| GSK583 | RIPK2 (NOD2-stimulated TNF-α production) | Human Whole Blood | 237 nM | nih.gov |

| GSK583 | TNF-α and IL-6 production | Human Crohn's & Ulcerative Colitis Biopsy | ~200 nM | nih.gov |

RIPK2 is a central signaling molecule downstream of the intracellular pattern recognition receptors NOD1 (nucleotide-binding oligomerization domain-containing protein 1) and NOD2. frontiersin.orgfrontiersin.org These receptors detect components of bacterial peptidoglycan, and their activation triggers an inflammatory response. embopress.org Upon activation of NOD1 or NOD2, RIPK2 is recruited and activated, leading to the downstream activation of NF-κB and MAPK signaling pathways, which in turn drives the production of inflammatory cytokines. nih.govfrontiersin.orgfrontiersin.org

Inhibitors like GSK583 effectively block this cascade. nih.govembopress.org By inhibiting the kinase activity of RIPK2, GSK583 prevents the downstream signaling events that follow NOD1 and NOD2 activation. acs.orgnih.gov Studies have demonstrated that GSK583 can completely inhibit cytokine production mediated by NOD1 or NOD2. chemicalprobes.org This pharmacological intervention has been crucial in clarifying the role of RIPK2 in NOD1- and NOD2-mediated disease pathogenesis. acs.org Interestingly, some research suggests that while kinase inhibitors like GSK583 are effective, the catalytic activity of RIPK2 itself may be dispensable for NOD2 signaling, with the inhibitors potentially working by preventing RIPK2's scaffolding function and its interaction with other proteins like XIAP. embopress.org

The dysregulation of NOD1 and NOD2 signaling pathways is implicated in a variety of inflammatory diseases, making RIPK2 a significant therapeutic target. nih.govfrontiersin.org The ability of RIPK2 inhibitors to block pro-inflammatory cytokine production gives them broad potential for treating these conditions. patsnap.comacs.org

Specifically, RIPK2 inhibition has shown considerable promise for inflammatory bowel diseases (IBD), such as Crohn's disease (CD) and ulcerative colitis (UC). frontiersin.orgacs.org The expression of RIPK2 is enhanced in the colonic mucosa of patients with IBD. frontiersin.org GSK583 has been shown to effectively suppress the spontaneous release of pro-inflammatory cytokines in colon biopsy samples taken from patients with Crohn's disease. frontiersin.org These findings support the view that RIPK2 activation plays a pathogenic role in human IBD, highlighting its potential as a novel therapeutic target for these and other chronic inflammatory conditions. frontiersin.orgembopress.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-indazol-3-amine scaffold has also been successfully utilized to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. nih.govrsc.org Aberrant FGFR signaling is a critical driver in the formation and progression of various cancers, making it an attractive target for cancer therapy. nih.gov

Researchers have designed and synthesized numerous 1H-indazol-3-amine derivatives, often incorporating fluorine substituents to enhance cellular activity. nih.gov Through structural optimization, compounds with high potency against FGFRs have been identified. For example, one study identified compound 7r as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. rsc.org Another optimized compound, 2a , which features a 2,6-difluoro-3-methoxyphenyl group, also showed potent activity against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0 ± 0.8 nM). nih.gov This compound demonstrated improved anti-proliferative effects against KG1 and SNU16 cell lines, with IC₅₀ values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively. nih.gov These results highlight the versatility of the indazole scaffold in targeting different kinase families for therapeutic benefit. nih.govrsc.org

| Compound | Target | Activity | IC₅₀ | Source |

| 7r | FGFR1 | Enzymatic Inhibition | 2.9 nM | rsc.org |

| 7r | - | Cellular Activity | 40.5 nM | rsc.org |

| 2a | FGFR1 | Enzymatic Inhibition | < 4.1 nM | nih.gov |

| 2a | FGFR2 | Enzymatic Inhibition | 2.0 ± 0.8 nM | nih.gov |

| 2a | KG1 cell line | Anti-proliferative | 25.3 ± 4.6 nM | nih.gov |

| 2a | SNU16 cell line | Anti-proliferative | 77.4 ± 6.2 nM | nih.gov |

Cytochrome P450 Enzyme Modulation (e.g., CYP1A2 Inhibition by Related Analogs)

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. mdpi.comscbt.com The modulation of these enzymes can lead to significant drug-drug interactions. scbt.com Studies have shown that analogs related to this compound can inhibit CYP enzymes, particularly CYP1A2.

For instance, a neuroprotective agent containing a 5-(1-benzyl-1H-indazol-3-yl) moiety has been identified as a CYP1A2 inhibitor. mdpi.com Furthermore, other indole-containing structures, such as the indoleamines serotonin (B10506) and tryptamine, have been shown to be competitive inhibitors of CYP1A2 activity in human liver microsomes, with Ki values of 35 µM and 45 µM, respectively. nih.gov This suggests that the indazole ring system and related structures can interact with and modulate the activity of CYP1A2. nih.gov

Synthetic Cannabinoid Receptor (CB1 and CB2) Agonism of Fluorinated Indazole-3-carboxamide Derivatives

A significant number of synthetic cannabinoids are derived from an indazole-3-carboxamide core. nih.govfrontiersin.org These compounds act as agonists at the cannabinoid receptors CB1 and CB2. nih.govdrugsandalcohol.ie The fluorination of the indazole ring or other parts of the molecule is a common structural feature.

Studies have evaluated the agonist activity of various enantiomers of these synthetic cannabinoids. nih.gov Generally, the (S)-enantiomers show significantly higher potency at the CB1 receptor compared to the (R)-enantiomers. nih.gov For example, in one study, all tested enantiomers of several fluorinated indazole-3-carboxamide derivatives were found to be agonists for both CB1 and CB2 receptors, with the exception of one compound. nih.gov These findings are crucial for understanding the pharmacology and forensic identification of these substances. nih.gov

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference |

|---|---|---|---|

| (S)-AMB-FUBINACA | 1.96 | 0.48 | frontiersin.org |

| (R)-AMB-FUBINACA | 15.4 | 4.01 | frontiersin.org |

| (S)-AB-FUBINACA | 18.0 | 2.01 | frontiersin.org |

| (R)-AB-FUBINACA | 108 | 41.4 | frontiersin.org |

| (S)-5F-MDMB-PINACA (5F-ADB) | 0.49 | 0.88 | frontiersin.org |

| (R)-5F-MDMB-PINACA (5F-ADB) | 31.5 | 11.1 | frontiersin.org |

Anti-inflammatory Effects and Immunomodulation

The this compound core is integral to compounds with significant anti-inflammatory and immunomodulatory properties. researchgate.net This is primarily demonstrated through the inhibition of Receptor-Interacting serine/threonine-protein Kinase 2 (RIP2).

The compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIP2 kinase. nih.gov RIP2 is a key component of the innate immune system that signals downstream of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines. nih.govoup.com By inhibiting RIP2, GSK583 can effectively modulate the inflammatory response. nih.gov This has been demonstrated in models of allergic asthma, where the pharmacological inhibition of RIP2 by compounds like GSK583 can modulate the type 2 immune response. oup.combiorxiv.org The development of such precise pharmacological tools helps to clarify the role of RIP2 in diseases mediated by NOD1 and NOD2. nih.gov

Downregulation of Proinflammatory Cytokines

Research has identified derivatives of this compound as potent modulators of inflammatory responses. A key example is the compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, known as GSK583. researchgate.netnih.gov This molecule is a highly potent and selective inhibitor of Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2). researchgate.netnih.govh1.co

RIPK2 is a critical enzyme in the innate immune system. It facilitates downstream signaling after the activation of the pattern recognition receptors NOD1 and NOD2, which leads to the production of inflammatory cytokines. researchgate.netnih.govrcsb.org The inhibition of RIPK2 by GSK583 has been shown to downregulate the production of these proinflammatory cytokines. researchgate.net Specifically, GSK583 was found to inhibit the production of TNF-α stimulated by muramyl dipeptide (MDP) with an IC₅₀ value of 8 nM, highlighting its potential in treating chronic inflammatory conditions. researchgate.net The development of such RIPK2 inhibitors demonstrates a promising therapeutic strategy for conditions like inflammatory bowel disease (IBD). researchgate.neth1.co

| Compound Name | Target | Activity | IC₅₀ Value | Reference |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) | RIPK2 Kinase | Inhibition of MDP-stimulated TNF-α production | 8 nM | researchgate.net |

Other Reported Biological Activities of Indazole Derivatives

The indazole core structure is found in numerous compounds investigated for a variety of therapeutic applications. nih.govresearchgate.netresearchgate.net These explorations include targeting bacterial infections, metabolic disorders, and bone diseases. researchgate.net

Anti-bacterial Properties

Indazole derivatives have emerged as a novel class of inhibitors targeting bacterial DNA gyrase, a clinically validated target for antibiotics. nih.gov Specifically, they have been developed as inhibitors of the GyrB subunit, which offers a way to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov Through structure-based drug design, certain indazole derivatives have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Further studies have synthesized and screened various N-methyl-3-aryl indazoles for their in-vitro antimicrobial effects against several bacterial strains. bookpi.orgsemanticscholar.org Compounds with specific substitutions, such as electron-donating groups on the phenyl ring, have shown notable inhibitory activity. semanticscholar.org

| Indazole Derivative Class | Target | Spectrum of Activity | Reference |

| Indazole GyrB inhibitors | Bacterial Gyrase B | Gram-positive pathogens including MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis | nih.gov |

| N-methyl-3-aryl indazoles | Various | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium | bookpi.orgsemanticscholar.org |

Anti-diabetes Research

In the field of anti-diabetes research, indazole derivatives have been synthesized and evaluated as potential inhibitors of key enzymes involved in glucose metabolism. researchgate.netnih.gov A series of indazole-based thiadiazole hybrid derivatives were assessed for their inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. researchgate.netresearchgate.netnih.gov

Several of these synthesized compounds demonstrated remarkable inhibitory potential against α-glucosidase, with some showing greater potency than the standard drug, acarbose. researchgate.netnih.gov These findings suggest that the indazole scaffold is a promising framework for developing new therapeutic agents for managing diabetes. researchgate.netnih.gov Furthermore, naturally occurring indazole-type alkaloids isolated from Nigella sativa seeds have also shown antihyperglycemic effects, mediated by the activation of AMP-activated protein kinase (AMPK). acs.org

| Derivative Class | Target Enzyme | Outcome | Reference |

| Indazole-based thiadiazole hybrid derivatives | α-glucosidase | Several derivatives showed potent inhibitory activity. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Indazole-type alkaloids (Nigella sativa) | AMPK | Regulation of glucose consumption. acs.org | acs.org |

Anti-osteoporosis Investigations

The diverse biological profile of indazole derivatives has also led to their investigation in the context of bone health. researchgate.netresearchgate.net While research in this specific area is less extensive than in others, the potential for indazole-based compounds to act as anti-osteoporosis agents has been noted in patent reviews and scientific literature. researchgate.netresearchgate.net The development of novel therapeutics for osteoporosis is critical, and the exploration of new chemical scaffolds like indazole is an important aspect of this research. medscape.com

Structure Activity Relationship Sar Investigations

Systematic SAR Studies on 5-Fluoro-1H-indazol-3-amine Derivatives

Systematic SAR studies have been instrumental in elucidating the therapeutic potential of this compound derivatives. By synthesizing and evaluating series of related compounds, researchers have mapped the contributions of various structural modifications to their biological effects, particularly as kinase inhibitors and anticancer agents. nih.gov, mdpi.com, nih.gov

A key approach involves using this compound as a starting point or a core scaffold. mdpi.com, acs.org For instance, in the development of Receptor-Interacting Protein 2 (RIP2) kinase inhibitors, 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) was identified as a highly potent and selective agent. acs.org, nih.gov This discovery stemmed from systematic explorations of substituents on the indazole and quinoline (B57606) rings.

In another study focused on antitumor activity, two series of derivatives were synthesized starting from 5-bromo-1H-indazol-3-amine, which was then converted to various 5-aryl-1H-indazol-3-amine intermediates. nih.gov These intermediates were further modified at the 3-amino group to produce mercapto- and piperazine-indazole derivatives. The subsequent evaluation against a panel of human cancer cell lines revealed that the nature of the substituents at the C-5 position of the indazole and the modifications at the 3-amino group significantly influenced antiproliferative activity. nih.gov

Similarly, research into fibroblast growth factor receptor (FGFR) inhibitors has utilized the 1H-indazol-3-amine scaffold. nih.gov, nih.gov Optimization efforts on a hit compound led to the synthesis of new derivatives with fluorine substituents, which showed improved enzymatic and antiproliferative activities. nih.gov, nih.gov These studies consistently demonstrate that systematic modification of the this compound core is a viable strategy for developing novel therapeutic candidates. mdpi.com

Influence of Fluorine Substitution Position and Electronic Effects on Biological Activity

The position and electronic effects of fluorine substitution on the indazole ring are critical determinants of biological activity. ontosight.ai The fluorine atom's high electronegativity and ability to form favorable intermolecular interactions can significantly enhance metabolic stability and binding affinity. ontosight.ai,

In a study of 1H-indazole-3-amine derivatives, the anti-proliferative activity against the Hep-G2 cancer cell line showed a clear trend based on the fluorine substitution pattern on a C-5 phenyl ring. semanticscholar.org, nih.gov The order of activity was: 3,5-difluoro > 4-fluoro > 3-fluoro. semanticscholar.org, nih.gov This indicates the importance of the number and position of fluorine atoms for antitumor activity. The introduction of fluorine groups has been shown to enhance biological activity in various indazole derivatives. researchgate.net

Impact of Substituents on the Indazole Ring System on Efficacy and Selectivity

Beyond fluorine, other substituents on the indazole ring system play a crucial role in modulating efficacy and selectivity. ontosight.ai The pattern of substitution can influence solubility, reactivity, and biological targeting. ontosight.ai

SAR studies have explored various positions on the indazole ring:

C4-Position : Attaching an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole generated a series of potent receptor tyrosine kinase (RTK) inhibitors. acs.org In another example, for a series of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups were found to be the most potent substituents at the C4 position. acs.org

C5-Position : In the pursuit of antitumor agents, a substituent on a benzene (B151609) ring attached to the C-5 position of the indazole had a significant effect on anti-proliferative activity. semanticscholar.org, nih.gov

C6-Position : For CCR4 antagonists, substitution at the C6 position was preferred over C5 or C7. acs.org In another study, the introduction of a methyl group at the C-3 position and a fluorobenzyl group at the N-1 position of a 6-aminoindazole derivative resulted in a compound with significant anti-proliferative activity. rsc.org

C7-Position : While substitution at C7 can maintain potency for certain targets like ROCK1, it may lead to a loss of kinase selectivity. acs.org

These examples highlight that the strategic placement of various functional groups across the indazole ring is a key method for fine-tuning the pharmacological profile of these derivatives. ontosight.ai, longdom.org

Role of the Amine Group and its Derivatives in Target Interaction and Potency

The 3-amino group of the indazole core is a critical anchor for binding to many biological targets, particularly protein kinases. ucm.es, acs.org Docking models predict that this amine group often forms a crucial hydrogen-bonding interaction with the hinge region of the ATP binding domain of kinases, such as with the amide carbonyl of Cys95 in ULK1. ucm.es This interaction is foundational to the inhibitory activity of many 3-aminoindazole derivatives.

Derivatization of this amine group is a common strategy to enhance potency and explore further interactions with the target protein.

Amide Derivatives : Synthesizing 3-amido-1H-indazole derivatives has been a successful strategy for developing irreversible inhibitors of FGFR4, targeting both wild-type and mutant forms of the enzyme. nih.gov

Urea Derivatives : Incorporating an N,N'-diaryl urea moiety by linking it to the indazole core via the C4 position, while maintaining the C3-amino group for hinge binding, led to potent multitargeted RTK inhibitors. acs.org

Quinolin-4-amine Derivatives : In the development of the RIP2 inhibitor GSK583, the 3-aminoindazole is linked to a 6-(tert-butylsulfonyl)quinolin-4-amine moiety, demonstrating that complex substituents can be appended to the amine to achieve high potency and selectivity. acs.org, nih.gov

Studies have also explored replacing the amine with other functionalities. For example, replacing the 3-amino group with a 3-hydrazide group on the indazole ring led to potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org The versatility of the 3-amino group as a synthetic handle and a key pharmacophoric feature makes it central to the design of potent indazole-based inhibitors. researchgate.net

Correlation between Structural Features and Specific Enzyme/Receptor Binding Affinity

A direct correlation exists between the specific structural features of this compound derivatives and their binding affinity for various enzymes and receptors. The 3-amino group's ability to act as a hydrogen bond donor is crucial for anchoring these inhibitors into the ATP-binding pocket of many kinases. ucm.es

Similarly, in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), docking models show that the 1H-indazole motif interacts with the ferrous ion of heme and hydrophobic pockets, which is crucial for inhibitory activity. nih.gov The presence of a 2,6-difluoro-3-methoxyphenyl group was found to significantly boost enzymatic and antiproliferative activities, highlighting the importance of specific substituted aryl groups in achieving potent FGFR inhibition. nih.gov, nih.gov

The table below summarizes the activity of selected 5-substituted-1H-indazole-3-amine derivatives against the Hep-G2 cancer cell line, illustrating the impact of substitution on biological activity.

| Compound | R1 Substituent (at C5 of indazole) | R2 Substituent | IC50 (µM) for Hep-G2 nih.gov |

| 5b | 3-fluorophenyl | 2-mercaptobenzo[d]thiazole | 11.21 |

| 5e | 4-fluorophenyl | 2-mercaptobenzo[d]thiazole | 9.87 |

| 5f | 4-(trifluoromethoxy)phenyl | 2-mercaptobenzo[d]thiazole | 12.34 |

| 5j | 3,5-difluorophenyl | 2-mercaptobenzo[d]thiazole | 8.86 |

| 5k | 3,5-difluorophenyl | 5-ethoxy-2-mercaptobenzo[d]thiazole | 3.32 |

This table demonstrates the SAR trend where the 3,5-difluoro substituent (5j) on the C5-phenyl ring confers greater potency than single fluoro substitutions (5b, 5e), and further modification of the R2 group can enhance activity (5k).

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a critical metric in drug discovery that relates the potency of a compound to its size (typically measured by the number of heavy atoms). biorxiv.org It helps guide the optimization process toward candidates that achieve high affinity without becoming excessively large or lipophilic, which can negatively impact pharmacokinetic properties. biorxiv.org

In the development of FGFR inhibitors based on the 1H-indazole scaffold, fragment-led de novo design resulted in derivatives that inhibited FGFR1-3 with excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov, mdpi.com This indicates that the indazole core is an efficient starting point for building potent inhibitors.

Optimization strategies for this compound derivatives often involve a multi-parameter approach:

Scaffold Hopping : Replacing the aminoindazole core with a novel chemotype, such as 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one, can lead to new series of inhibitors with different properties and binding modes. drugbank.com

Structure-Based Design : Using co-crystal structures of inhibitors bound to their target enzyme allows for the rational design of new modifications to improve binding affinity and selectivity. acs.org For instance, identifying a solvent-exposed region allows for the introduction of larger substituents to improve properties without disrupting core binding interactions. drugbank.com

Controlling Physicochemical Properties : During optimization, tempering the polarity of lipophilic groups and incorporating motifs like 3-fluoroindazole can improve properties such as oral bioavailability. mdpi.com The goal is to balance the gains in potency with the maintenance of drug-like characteristics. biorxiv.org

These strategies aim to holistically improve the compound's quality, moving from a simple "hit" to a "lead" and eventually to a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties. nih.gov, biorxiv.org

Computational Insights into this compound: A Molecular Modeling Perspective

The study of this compound and its derivatives is significantly enhanced by computational chemistry and molecular modeling. These in silico techniques provide a powerful lens to predict and analyze the compound's behavior at the molecular level, offering insights into its potential as a therapeutic agent. This article focuses exclusively on the computational and molecular modeling studies of this compound, detailing its predicted interactions, stability, and physicochemical properties.

Conclusion

5-fluoro-1H-indazol-3-amine stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of the privileged indazole scaffold and the beneficial properties of fluorine substitution has created a building block of significant value. Its versatility in the synthesis of targeted therapies, particularly in the realm of kinase inhibition for cancer and inflammatory diseases, has been well-established. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound in the development of the next generation of therapeutics is poised to grow.

Preclinical and Translational Research Applications

Application of 5-Fluoro-1H-indazol-3-amine and its Derivatives as Chemical Probes in Biological Systems

The 1H-indazole-3-amine core is recognized as an effective "hinge-binding fragment". nih.gov This characteristic is fundamental to its application as a chemical probe for studying protein kinases. The indazole scaffold can form multiple hydrogen bonds with the conserved hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) ring of ATP. nih.gov This binding orientation allows substituents on the indazole core to be projected into other regions of the ATP pocket, enabling the exploration of enzyme function and the identification of new therapeutic targets. nih.gov

Derivatives of this scaffold have been developed as versatile affinity reagents to facilitate the study of the kinome (the complete set of protein kinases in the genome). nih.gov For instance, the 5-aminoindazole (B92378) scaffold, a close analogue, can be readily modified with linkers for immobilization on solid supports or for the attachment of reporter molecules, without significantly reducing their potency. nih.gov Such tools are instrumental in kinase enrichment experiments and functional studies. nih.gov Highly potent and selective inhibitors derived from this class, such as GSK583, serve as precise tool compounds to investigate the role of specific kinases, like RIP2, in complex biological environments and disease pathways. acs.orgnih.gov The development of these chemical probes is invaluable for the validation and translation of new kinase targets. nih.gov

Development of this compound-Based Lead Compounds for Therapeutic Programs

The this compound framework is a key component in the development of lead compounds for various therapeutic programs, primarily in oncology. nih.gov Its structure is featured in clinically evaluated kinase inhibitors, where it plays a critical role in binding to the target kinase. nih.gov Researchers have focused on structural modifications of the 1H-indazole-3-amide framework to enhance anti-tumor activity. nih.gov

Numerous derivatives have been designed and synthesized as potent inhibitors of therapeutically relevant kinases. researchgate.net For example, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that fluorine substitution at the 6-position of the indazole ring could improve both enzymatic activity and cellular potency against FGFR1 and FGFR2. nih.gov Other modifications have led to the discovery of inhibitors targeting FLT3, PDGFRα, and Kit kinases, which are involved in different forms of cancer. nih.gov The development of these compounds often involves strategies like scaffold hopping and molecular hybridization to optimize potency and selectivity. nih.gov One notable example is the discovery of GSK583, a highly potent and selective inhibitor of RIP2 kinase, which is involved in inflammatory signaling. nih.gov

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Cancer Xenografts, Inflammatory Disease Models)

The therapeutic potential of this compound derivatives has been validated through in vivo efficacy studies in various disease models. In the context of oncology, a synthesized indazole derivative, compound 2f, was shown to suppress tumor growth in a 4T1 breast cancer tumor model in vivo without causing obvious side effects. rsc.org This demonstrates the potential of this chemical class to yield effective anti-cancer agents.

In addition to cancer models, the anti-inflammatory properties of indazole derivatives have also been investigated. The compound GSK583, a derivative of this compound, was used in in vivo experiments to clarify the role of RIP2 kinase in NOD1 and NOD2 mediated disease pathogenesis, which is central to certain inflammatory conditions. nih.gov These studies confirm that compounds based on this scaffold can effectively modulate biological processes in a whole-organism context, supporting their progression in therapeutic development programs.

Pharmacological Characterization in Complex Biological Environments (e.g., Ex Vivo Tissue Assays)

The pharmacological activity of this compound derivatives is extensively characterized in complex biological systems, including in vitro cell-based assays and ex vivo tissue models. Numerous studies have evaluated the antiproliferative activity of these compounds against panels of human cancer cell lines, such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (hepatoma). nih.govnih.govsemanticscholar.org These cell-based assays provide crucial information on the compounds' ability to inhibit cancer cell growth.

Beyond in vitro cell lines, derivatives have been characterized in more complex environments. For instance, the highly selective RIP2 kinase inhibitor GSK583 was used in ex vivo experiments to probe the function of its target in disease-relevant pathways. nih.gov Such ex vivo studies, which use tissue samples, offer a bridge between in vitro assays and in vivo models, providing insights into a compound's activity in a more physiologically relevant setting. These characterizations are essential for understanding the therapeutic potential and mechanism of action of these lead compounds.

Selectivity Assessment Against Off-Target Kinases and Receptors

A critical aspect of developing kinase inhibitors is ensuring their selectivity, as off-target activity can lead to undesirable effects. Derivatives of this compound undergo rigorous selectivity profiling. This often involves screening against large panels of kinases to identify potential off-target interactions. For example, one 3-amino-1H-indazol-6-yl-benzamide derivative was screened against a panel of 402 kinases, revealing a broad selectivity profile but with potent activity against specific targets like FLT3 and Kit. nih.gov

In contrast, focused optimization can lead to compounds with exceptional selectivity. GSK583 was developed as an exquisitely selective inhibitor of RIP2 kinase, a feature that makes it a valuable chemical probe. acs.orgnih.gov Another method to quantify selectivity is the calculation of a Selectivity Index (SI), which compares the potency of a compound in cancer cells versus normal cells. One study found that compound 6o, an indazole derivative, exhibited promising inhibitory effects against the K562 cancer cell line while showing much lower cytotoxicity against normal HEK-293 cells, resulting in a high selectivity index. nih.govsemanticscholar.org This indicates a favorable therapeutic window, where cancer cells can be targeted with minimal impact on healthy cells. nih.gov

Data Tables

Table 1: Antiproliferative Activity of Indazole Derivative 6o

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | 25.13 |

| HepG2 | Hepatoma | 11.23 |

| HEK-293 | Normal Kidney Cells | 33.20 |

Data sourced from a study on 1H-indazole-3-amine derivatives, showing the concentration required to inhibit 50% of cell growth (IC₅₀). A higher IC₅₀ value indicates lower potency. nih.gov

Table 2: Selectivity Index of Indazole Derivative 6o

| Cancer Cell Line | Selectivity Index (SI) |

| K562 | 6.45 |

The Selectivity Index (SI) is calculated as the IC₅₀ in normal cells (HEK-293) divided by the IC₅₀ in cancer cells (K562). A higher SI value indicates greater selectivity for cancer cells. nih.gov

Future Directions and Emerging Therapeutic Potential

Exploration of Untapped Therapeutic Areas for 5-Fluoro-1H-indazol-3-amine Derivatives

While indazole derivatives have been extensively explored as kinase inhibitors for cancer therapy, the therapeutic potential of this compound analogs extends far beyond oncology. nih.gov The inherent ability of the indazole nucleus to interact with a wide array of biological targets opens up avenues for treating a diverse range of diseases. nbinno.com

Inflammatory and Autoimmune Diseases: Derivatives of 5-fluoroindazole have been identified as inhibitors of receptor-interacting protein 2 (RIP2) kinase, a key mediator in inflammatory signaling pathways. rsc.org This suggests their potential utility in treating inflammatory conditions. Furthermore, fluorinated indazoles have been investigated as inhibitors of human spleen tyrosine kinase (Syk), a crucial enzyme in inflammatory cascades, with some compounds showing excellent potency. semanticscholar.org

Neurodegenerative Disorders: Fluorinated indazole derivatives have been designed as M1-PAM (muscarinic receptor positive allosteric modulators), indicating their potential for the treatment of Alzheimer's disease. nih.gov Additionally, certain fluorinated indazoles have shown selective inhibition of nitric oxide synthase (NOS), an enzyme implicated in neuroinflammatory processes. nih.govebi.ac.uk

Infectious Diseases: The broad biological activity of indazole derivatives includes antibacterial and antifungal properties, suggesting that novel this compound derivatives could be developed as anti-infective agents. nih.gov

Metabolic Disorders: Recent discoveries have identified novel indazole derivatives as potent NLRP3 inhibitors. marketscreener.comprnewswire.com The NLRP3 inflammasome is a key driver of age-related inflammation and has been linked to metabolic disorders such as obesity. prnewswire.comresearchgate.net

Below is a table summarizing the potential untapped therapeutic areas and corresponding biological targets for this compound derivatives.

| Therapeutic Area | Potential Biological Target(s) |

| Inflammatory Diseases | RIP2 Kinase, Spleen Tyrosine Kinase (Syk) |

| Neurodegenerative Diseases | Muscarinic M1 Receptor, Nitric Oxide Synthase (NOS) |

| Infectious Diseases | Bacterial and Fungal Cellular Targets |

| Metabolic Disorders | NLRP3 Inflammasome |

Addressing Challenges in Compound Design and Development

Despite the promise of this compound derivatives, several challenges must be addressed during their design and development to ensure optimal therapeutic outcomes.

Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a critical challenge. For instance, in the context of kinase inhibitors, off-target effects can lead to toxicity. The fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for certain enzymes, such as NOS-II over NOS-I. nih.govebi.ac.uk Structure-based design and computational modeling can aid in the development of more selective inhibitors. nih.gov

Efficacy: Enhancing the potency and efficacy of these compounds is an ongoing effort. Structure-activity relationship (SAR) studies are crucial for identifying key structural modifications that improve biological activity. For example, the position of the fluorine atom on the indazole ring can significantly impact inhibitory potency. nih.gov

Toxicity Profiles: A major hurdle in drug development is minimizing toxicity. While some indazole derivatives have shown low toxicity, others have exhibited cytotoxicity against normal cells. mdpi.comnih.gov It is essential to conduct comprehensive safety and toxicity profiling early in the development process to identify and mitigate potential adverse effects.

Innovative Strategies for Rational Design of Next-Generation Indazole-Based Therapeutics

The rational design of next-generation therapeutics based on the this compound scaffold will rely on a combination of traditional and cutting-edge approaches.

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins allows for the design of ligands with high affinity and selectivity. nih.govnih.gov This approach has been successfully used to develop potent inhibitors of various kinases.

Fragment-Based and Knowledge-Based Drug Design: These strategies involve identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent molecules. nih.gov This approach can lead to the discovery of novel chemical scaffolds.

Computational and SAR Studies: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes of indazole derivatives and guide the design of new compounds. nih.govnih.gov These computational predictions, combined with experimental SAR data, can accelerate the optimization process. nih.gov

Potential for Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates the use of combination therapies that target multiple pathways simultaneously. Derivatives of this compound, with their potential to modulate various signaling pathways, are well-suited for inclusion in such regimens. For example, an indazole-based kinase inhibitor could be combined with a traditional cytotoxic agent or an immunotherapy drug to achieve synergistic anti-cancer effects. Preclinical models have already shown that a novel indazole NLRP3 inhibitor can induce weight loss both as a standalone treatment and in combination with GLP-1 receptor agonists. investing.com

Advanced Methodologies for High-Throughput Screening and Lead Optimization

The discovery of novel this compound derivatives can be significantly accelerated through the use of advanced screening and optimization techniques.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify initial "hits" with desired biological activity. nih.govthermofisher.com These libraries can be designed to be diverse or focused on specific target classes. thermofisher.com

DNA-Encoded Library (DEL) Technology: DEL technology enables the screening of vast libraries of compounds, often exceeding a trillion molecules, in a single experiment. prnewswire.com This powerful platform has been successfully used to identify novel and potent indazole-based NLRP3 inhibitors. marketscreener.comprnewswire.com

Lead Optimization: Once initial hits are identified, they undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing, guided by SAR and computational modeling.

Mechanistic Insights into Novel Biological Targets and Pathways

A deeper understanding of the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutics. The indazole scaffold has been shown to interact with a wide range of biological targets, as detailed in the table below.

| Target Class | Specific Examples | Associated Disease(s) |

| Kinases | ULK1, c-kit, EGFR, FGFR, ERK1/2, Aurora kinases, ALK, Pim kinases, VEGFR-2, GSK-3, p38 MAPK nih.govnih.govnih.govnih.govnih.gov | Cancer, Inflammatory Diseases, Cardiovascular Diseases nih.govnih.govnih.govnih.govnih.gov |

| Enzymes | IDO1, Nitric Oxide Synthase (NOS) nih.govnih.gov | Cancer, Neurodegenerative Diseases nih.govnih.gov |

| Receptors | Estrogen Receptor, Muscarinic M1 Receptor rsc.orgnih.gov | Cancer, Neurodegenerative Diseases rsc.orgnih.gov |

| Other Proteins | F1F0-ATPase, NLRP3 Inflammasome nih.govmarketscreener.com | Cancer, Inflammatory Diseases, Metabolic Disorders nih.govmarketscreener.com |

Further research into the interactions of these compounds with their targets and the downstream signaling pathways they modulate will provide valuable insights for the design of more effective and safer drugs.

Q & A

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.